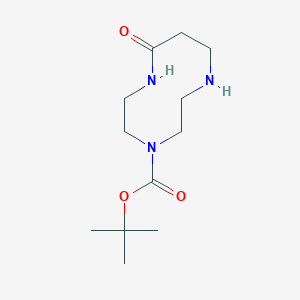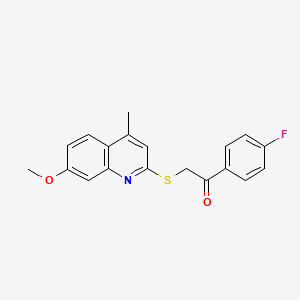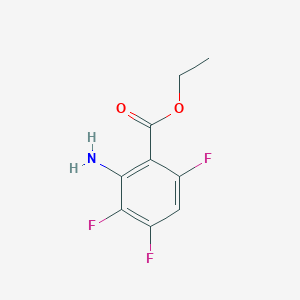
N-(3-chlorophenyl)-N-(2-methylsulfanylbenzoyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-N-(2-methylsulfanylbenzoyl)piperidine-1-carboxamide, commonly known as ML277, is a small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases. It was first discovered by researchers at Emory University in 2011, and since then, several studies have been conducted to explore its properties and potential applications.
科学的研究の応用
Molecular Interaction and Receptor Binding Studies
Molecular Dynamics and Interaction Analysis
The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide demonstrates potent and selective antagonism for the CB1 cannabinoid receptor. Through AM1 molecular orbital method and conformational analysis, distinct conformations were identified, contributing to the understanding of receptor-ligand interactions and aiding in the development of unified pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Structure-Activity Relationships
Research into pyrazole derivatives, aiming to characterize cannabinoid receptor binding sites, reveals structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. This study helps in the search for more selective and potent cannabimimetic ligands, contributing to therapeutic advancements (Lan et al., 1999).
Neurological Research
Anticonvulsive Properties Exploration
The cannabinoid CB1 receptor's role in neuroprotection is highlighted through studies indicating that activation of this receptor possesses anticonvulsive properties. Investigations into cannabinoid CB1 receptor antagonists, like rimonabant, show significant implications for seizure threshold reduction in models, providing insight into epilepsy treatment and the receptor's role in epileptogenesis (Braakman et al., 2009).
Chemical Synthesis and Modification
Tritiation and Molecular Tagging
The synthesis of the central cannabinoid receptor antagonist SR141716 from commercially available materials demonstrates techniques for selective iodination and tritiation, offering methods for preparing iodinated aryl substrates with high specificity. This work contributes to the field of radiolabeling and molecular tagging, providing tools for detailed molecular studies (Seltzman et al., 2002).
Pharmacology and Therapeutics
Antimicrobial Activity Assessment
The synthesis and evaluation of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease also reveal their antimicrobial activity. This illustrates the compound's versatility in addressing different therapeutic needs, including the potential for treating microbial infections (Rehman et al., 2018).
特性
IUPAC Name |
N-(3-chlorophenyl)-N-(2-methylsulfanylbenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2S/c1-26-18-11-4-3-10-17(18)19(24)23(16-9-7-8-15(21)14-16)20(25)22-12-5-2-6-13-22/h3-4,7-11,14H,2,5-6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDXTCCNGZJYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N(C2=CC(=CC=C2)Cl)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Ar,7aS)-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxamide](/img/structure/B2540394.png)

![2-Bromo-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2540396.png)
![6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2540397.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2540401.png)

![2-{[(1,3-dioxolan-2-ylmethyl)(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2540405.png)
![2,4-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2540406.png)

![(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)(phenyl)methanone](/img/structure/B2540408.png)

![3-(3-Chloro-4-methylphenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2540410.png)
![Methyl 3-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2540412.png)